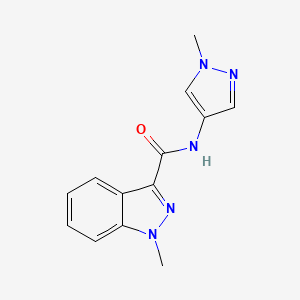![molecular formula C19H21ClN6 B6475652 5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine CAS No. 2640975-14-8](/img/structure/B6475652.png)
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine
カタログ番号:
B6475652
CAS番号:
2640975-14-8
分子量:
368.9 g/mol
InChIキー:
SQNGXQMPXYACSZ-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a quinoxaline moiety, which is a type of heterocyclic compound. Quinoxalines have diverse pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties . The compound also contains an amine group, which is a derivative of ammonia in which one or more hydrogen atoms are replaced by hydrocarbon groups .
Synthesis Analysis
Quinoxaline derivatives can be synthesized via many different methods. One common method involves the condensation of aromatic diamines with dicarbonyl derivatives . The specific synthesis pathway for your compound would depend on the exact structure and may involve additional steps to incorporate the piperidine and pyrimidine moieties.Chemical Reactions Analysis
Quinoxalines can undergo various reactions, including oxidation, nitration, diazotization, alkylation, addition, condensation, cyclization, and substitution reactions . The specific reactions that your compound can undergo would depend on its exact structure and the conditions under which it’s reacted.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Quinoxalines are generally stable compounds and can exhibit diverse pharmacological activities .作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-chloro-N-methyl-N-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6/c1-13-18(24-17-6-4-3-5-16(17)23-13)26-9-7-15(8-10-26)25(2)19-21-11-14(20)12-22-19/h3-6,11-12,15H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQNGXQMPXYACSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1N3CCC(CC3)N(C)C4=NC=C(C=N4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
7-(3,4-difluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]tri...
Cat. No.: B6475572
CAS No.: 2640973-05-1
N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclo...
Cat. No.: B6475580
CAS No.: 2640842-98-2
N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl...
Cat. No.: B6475587
CAS No.: 2640980-05-6
1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1...
Cat. No.: B6475592
CAS No.: 2640873-71-6
![7-(3,4-difluorophenyl)-3-(propan-2-yl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6475572.png)
![N-[1-(6,7-dimethoxyquinazolin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475580.png)
![N-(2-fluorophenyl)-4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidine-1-carboxamide](/img/structure/B6475587.png)
![1-{4-[(5-chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6475592.png)
![3-chloro-4-{[1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6475594.png)
![2-(4-chlorophenyl)-1-(4-{[(3-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B6475604.png)
![4-({1-[(1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B6475608.png)
![4-methyl-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}thiophene-2-carboxamide](/img/structure/B6475615.png)
![N-[1-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6475629.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6475636.png)
![N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-ethyl-N,2-dimethyl-1H-imidazole-4-sulfonamide](/img/structure/B6475644.png)
![4-{[1-(3-bromobenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6475645.png)

![N,N,6-trimethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6475669.png)
